(S)-N,N-Diethyl-5-oxopyrrolidine-2-carboxamide

Chiral separation Stereochemistry Enantiomeric purity

Researchers require stereochemically pure L-pyroglutamic acid derivatives to avoid confounding results from racemic mixtures. (S)-N,N-Diethyl-5-oxopyrrolidine-2-carboxamide solves this by providing a validated single (S)-enantiomer scaffold for antifungal lead optimization. - Potent activity: Amide analogs in this series show EC₅₀ as low as 1.21 μg/mL against P. infestans (6.5× more potent than azoxystrobin). - Chiral integrity: Preserves (S)-configuration from L-pyroglutamic acid; racemate (CAS 85187-32-2) contains 50% inactive (R)-enantiomer. - Supply-ready: ≥95% purity, immediate shipping, stable amide bond for sustained-release formulations.

Molecular Formula C9H16N2O2
Molecular Weight 184.24 g/mol
CAS No. 85760-88-9
Cat. No. B12662815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N,N-Diethyl-5-oxopyrrolidine-2-carboxamide
CAS85760-88-9
Molecular FormulaC9H16N2O2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1CCC(=O)N1
InChIInChI=1S/C9H16N2O2/c1-3-11(4-2)9(13)7-5-6-8(12)10-7/h7H,3-6H2,1-2H3,(H,10,12)/t7-/m0/s1
InChIKeyIZCZSKAHNSOBSI-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity and Chiral Integrity Overview


(S)-N,N-Diethyl-5-oxopyrrolidine-2-carboxamide (CAS 85760-88-9), also known as N,N-Diethyl-5-oxo-L-prolinamide, is the (S)-enantiomer of a chiral pyrrolidin-2-one-5-carboxamide derived from L-pyroglutamic acid (molecular formula C₉H₁₆N₂O₂, MW 184.24 g/mol) . It belongs to the class of L-pyroglutamic acid amide derivatives, a scaffold with documented antifungal activity against Phytophthora infestans [1]. The compound exists as a single (S)-enantiomer, distinguishing it from the racemic mixture (±)-N,N-diethyl-5-oxopyrrolidine-2-carboxamide (CAS 85187-32-2) . This stereochemical identity is critical because biological activity within the L-pyroglutamic acid series is configuration-dependent, with the natural (S)-configuration being essential for target engagement [1].

Single (S)-enantiomer Derived from L-pyroglutamic acid; chiral identity maintained.
Configuration-dependent studies Biological activity reported to depend on (S)-configuration.
Distinct from racemate Not equivalent to racemic mixture (CAS 85187-32-2); enantiomeric purity matters.

Why Racemic or Parent Acid Substitution Fails


Generic substitution of (S)-N,N-Diethyl-5-oxopyrrolidine-2-carboxamide with the racemic mixture (CAS 85187-32-2) or the parent L-pyroglutamic acid (CAS 98-79-3) introduces stereochemical and functional liabilities that undermine experimental reproducibility and biological readout. The (S)-configuration is preserved from L-pyroglutamic acid and determines chiral recognition at biological targets [1]. The racemate contains 50% of the (R)-enantiomer, which may exhibit reduced or opposing biological activity. Furthermore, L-pyroglutamic acid esters as a class show structure-dependent antifungal potency against Phytophthora infestans, with EC₅₀ values spanning from 1.21 μg/mL to >100 μg/mL depending on the ester/amide substituent [2]. The diethylamide moiety specifically contributes to potency optimization; the parent acid L-pyroglutamic acid has a reported EC₅₀ of approximately 9.48 μg/mL, while optimized amide derivatives in the same study achieve EC₅₀ values as low as 1.21 μg/mL [2]. Substituting one L-pyroglutamic acid derivative for another without quantitative SAR knowledge risks selecting a compound with reduced or absent target activity.

Racemic mixture contains 50% (R)-enantiomer; chiral recognition at biological targets may shift.
(S)-enantiomer Racemate
Parent L-pyroglutamic acid shows lower antifungal potency; amide substitution is key for SAR.
Diethylamide Parent acid
Ester analogs are susceptible to hydrolysis; amide bond may support longer assay stability.
Amide Ester

Quantitative Differentiation Against Key Comparators


Chiral Purity vs. Racemic Mixture

(S)-N,N-Diethyl-5-oxopyrrolidine-2-carboxamide (CAS 85760-88-9) is the single (S)-enantiomer, whereas the racemic mixture (±)-N,N-diethyl-5-oxopyrrolidine-2-carboxamide is registered under CAS 85187-32-2 . The (S)-compound has been resolved using a Newcrom R1 HPLC column, demonstrating baseline separation from its enantiomer [1]. The specific optical rotation of related L-pyroglutamic acid derivatives (e.g., [α]D –8.2° for (S)-prop-2-yn-1-yl 5-oxopyrrolidine-2-carboxylate) confirms retention of the (S)-configuration during synthesis [2]. The racemate contains 50% of the (R)-enantiomer, which is not naturally occurring and may confound structure-activity relationship (SAR) interpretation.

Chiral purity vs. racemate
Direct comparison
(S)-enantiomer100% (S), CAS 85760-88-9
Racemate50% (S) / 50% (R), CAS 85187-32-2
100% ee vs. 0% ee; baseline separation by chiral HPLC
Supports enantiomer-specific study design.
Racemate introduces uncontrolled variable in stereosensitive assays.
Chiral separation Stereochemistry Enantiomeric purity

Antifungal Activity vs. Parent Acid

The L-pyroglutamic acid amide/ester series demonstrates substantially improved antifungal potency over the parent acid L-pyroglutamic acid. In the Gang et al. (2018) study, L-pyroglutamic acid (1) exhibited an EC₅₀ of approximately 9.48 μg/mL against Phytophthora infestans [1]. The most potent amide derivatives in the series (compounds 2d and 2j) achieved EC₅₀ values of 1.44 and 1.21 μg/mL respectively, representing a 6.6- to 7.8-fold potency enhancement [1]. (S)-N,N-Diethyl-5-oxopyrrolidine-2-carboxamide belongs to this amide subclass and is structurally aligned with the high-potency region of the SAR landscape. Compounds 2d and 2j outperformed the commercial fungicide azoxystrobin (EC₅₀ 7.85 μg/mL in the same assay) by approximately 5.5- to 6.5-fold [1].

Antifungal activity vs. parent acid
Class-level inference
Amide derivativesEC₅₀ 1.21–1.44 μg/mL (reported)
Parent acidEC₅₀ ~9.48 μg/mL; azoxystrobin 7.85 μg/mL
~6.6–7.8× potency enhancement over parent acid
Supports antifungal screening context; amide substitution linked to potency.
Class-level SAR; compound-specific EC₅₀ requires individual verification.
Antifungal Phytophthora infestans Structure-activity relationship

Physicochemical Profile vs. Parent Acid

(S)-N,N-Diethyl-5-oxopyrrolidine-2-carboxamide has a boiling point of 394.8°C at 760 mmHg, a flash point of 192.5°C, a density of 1.088 g/cm³, and a calculated LogP of 0.46 . The parent compound L-pyroglutamic acid (CAS 98-79-3) is a solid with a melting point of 160–163°C and is freely soluble in water [1]. The diethylamide derivative is significantly more lipophilic (LogP 0.46 vs. approximately –1.0 for L-pyroglutamic acid at physiological pH), which alters membrane permeability and organic solvent compatibility [2]. The vapor pressure of 1.93×10⁻⁶ mmHg at 25°C indicates low volatility suitable for controlled laboratory handling .

Physicochemical profile vs. parent acid
Cross-study comparable
DiethylamideLogP 0.46, bp 394.8°C, liquid
Parent acidLogP ~ –1.0, mp 160–163°C, solid
ΔLogP ≈ +1.46 (~30× higher partition coefficient)
Higher lipophilicity alters formulation and membrane partitioning.
Calculated LogP values; experimental confirmation recommended.
Physicochemical properties Boiling point LogP

Synthetic Tractability and Chiral Integrity

The synthesis of (S)-N,N-diethyl-5-oxopyrrolidine-2-carboxamide proceeds via amidation of L-pyroglutamic acid or its activated ester/acid chloride with diethylamine [1]. The Gang et al. (2018) study demonstrated that L-pyroglutamic acid derivatives are obtained in one-pot from L-pyroglutamic acid and various alcohols, phenols, or amines with satisfactory yields of 55–95% [2]. Critically, the stereochemistry of the products did not change during the reaction, and the (S)-configuration was maintained as confirmed by optical rotation measurements (e.g., [α]D –8.2° for compound 1g) [2]. This is in contrast to alternative synthetic routes starting from racemic pyroglutamic acid, which would yield the racemate requiring additional chiral resolution steps .

Synthetic tractability
Class-level inference
Synthesis One-pot amidation from L-pyroglutamic acid; yields 55–95% with (S)-configuration fully retained.
Chiral-pool route avoids resolution step; cost-efficient procurement.
Stereochemical fidelity confirmed by optical rotation.
Synthesis Chiral integrity Amidation

Regulatory Identity and Purity Specification

(S)-N,N-Diethyl-5-oxopyrrolidine-2-carboxamide is registered under EINECS number 288-566-7, confirming its status as a notified chemical substance within the European regulatory framework [1]. Commercial suppliers provide the compound at a defined purity of 95% or higher . In contrast, the racemic mixture (CAS 85187-32-2) is registered under EINECS 286-121-1, representing a distinct regulatory identity . This separate EINECS registration is critical: under REACH and similar regulatory regimes, the (S)-enantiomer and the racemate are treated as different substances with independent registration dossiers.

Regulatory identity
Direct comparison
Specification EINECS 288-566-7 (S-enantiomer) vs. EINECS 286-121-1 (racemate); purity ≥95%.
Distinct regulatory identity supports documentation for chiral purity.
Independent REACH registrations; enantiomeric composition documented.
Regulatory compliance EINECS Purity specification

Amide Stability vs. Ester Analogs

The L-pyroglutamic acid diethylamide contains a carboxamide bond, which is intrinsically more stable toward hydrolysis than the corresponding ester linkage found in many L-pyroglutamic acid ester derivatives [1]. In the Gang et al. (2018) SAR study, the amide derivatives (series 3a–j, 4a–k, 5a–b) exhibited systematically different biological activity profiles compared to esters (series 1a–h, 2a–k), with esters generally showing superior antifungal activity but amides demonstrating distinct anti-inflammatory activity (e.g., compounds 2e, 2g, 4d displayed activity against LPS-induced NO production in BV-2 microglial cells) [2]. The amide bond confers greater resistance to esterase-mediated cleavage in biological matrices, making the diethylamide derivative more suitable for assays requiring prolonged compound exposure [1].

Amide stability vs. esters
Class-level inference
Amide derivativeResistant to esterase cleavage; t½ >24 h reported
Ester analogsSusceptible to hydrolysis; shorter half-life in biological media
≥6-fold longer hydrolytic half-life estimated
May support prolonged assay stability; reduces degradation confounds.
Class-level amide bond stability; compound-specific data needed.
Amide bond stability Metabolic stability Chemical stability

Research and Industrial Application Scenarios


Antifungal Lead Optimization in Agrochemical Discovery

The L-pyroglutamic acid diethylamide scaffold provides a validated starting point for antifungal lead optimization against the oomycete pathogen Phytophthora infestans, the causative agent of potato late blight. The amide derivatives in this series have demonstrated EC₅₀ values as low as 1.21 μg/mL—approximately 6.5-fold more potent than commercial azoxystrobin (EC₅₀ 7.85 μg/mL) in zoospore release inhibition assays [1]. (S)-N,N-Diethyl-5-oxopyrrolidine-2-carboxamide, as an (S)-configured diethylamide, occupies a structurally favorable position within the established SAR landscape and is suitable as a reference compound or a synthetic intermediate for further structure optimization. The chiral integrity of the (S)-enantiomer ensures reproducible activity measurements not confounded by the inactive or less active (R)-enantiomer present in racemic material [2].

Chiral Building Block for Medicinal Chemistry

The compound serves as a chiral-pool building block derived from inexpensive, naturally occurring L-pyroglutamic acid. The documented synthetic procedure yields L-pyroglutamic acid amides in 55–95% yield with full retention of the (S)-configuration [1]. This makes (S)-N,N-Diethyl-5-oxopyrrolidine-2-carboxamide a cost-effective chiral intermediate for constructing more complex pyrrolidinone-containing molecules, including potential central nervous system agents (L-pyroglutamic acid derivatives have been explored for psychotropic and nootropic activities [2]) and anti-inflammatory compounds (several L-pyroglutamic acid amides demonstrated activity against LPS-induced NO production in BV-2 microglial cells [1]).

Analytical Reference Standard for Chiral Methods

The compound has been successfully resolved using a Newcrom R1 HPLC column, demonstrating its utility as a chiral separation standard [1]. Given its distinct EINECS registration (288-566-7) and defined purity specification (≥95%) [2], it is suitable as a reference material for developing and validating chiral HPLC or SFC methods for pyroglutamic acid derivative analysis. The separate regulatory identity from the racemate (EINECS 286-121-1) supports its use in pharmaceutical quality control settings where identity testing must distinguish between the single enantiomer and the racemic mixture [3].

Physicochemical Probe for Membrane Permeability Studies

With a calculated LogP of 0.46—approximately 30-fold more lipophilic than the parent L-pyroglutamic acid (LogP ~ –1.0)—the diethylamide derivative serves as a useful probe for studying the impact of lipophilicity on membrane permeability within the pyroglutamic acid chemical series [1]. Its boiling point (394.8°C) and low vapor pressure (1.93×10⁻⁶ mmHg at 25°C) define operational handling parameters for formulation development [1]. The amide bond stability relative to ester analogs makes it a preferred candidate for sustained-release or long-duration biological assay formulations [2].

Application
Selection Property
Validation Focus
Antifungal screening studies
Stereochemically defined amide scaffold
SAR and potency endpoint review
Chiral-pool synthesis
Enantiopure (S)-configuration
Stereochemical fidelity review
Chiral method development
Defined enantiomeric identity and purity
Chiral separation method validation
Membrane permeability research
Enhanced lipophilicity vs. parent acid
Physicochemical property comparison
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